molecular formula C9H17KO2 B1262057 Potassium nonanoate CAS No. 23282-34-0

Potassium nonanoate

Cat. No.: B1262057
CAS No.: 23282-34-0
M. Wt: 196.33 g/mol
InChI Key: WQEDQSDEIXNCCI-UHFFFAOYSA-M
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Description

Potassium nonanoate, also known as potassium pelargonate, is the potassium salt of nonanoic acid. It has the molecular formula C₉H₁₇KO₂ and is commonly used as a surfactant and emulsifying agent. This compound is characterized by its ability to reduce surface tension, making it valuable in various industrial and agricultural applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium nonanoate can be synthesized through the neutralization of nonanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, where nonanoic acid (CH₃(CH₂)₇COOH) reacts with potassium hydroxide (KOH) to form this compound (CH₃(CH₂)₇COOK) and water (H₂O). The reaction conditions usually involve moderate temperatures and stirring to ensure complete neutralization.

Industrial Production Methods

Industrial production of this compound often involves the ozonolysis of oleic acid, which produces nonanoic acid as a byproduct. The nonanoic acid is then neutralized with potassium hydroxide to form this compound. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Potassium nonanoate primarily undergoes reactions typical of carboxylate salts. These include:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by another nucleophile.

    Precipitation Reactions: When mixed with solutions containing cations like calcium or magnesium, this compound can form insoluble precipitates.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.

    Cations: Calcium chloride (CaCl₂) and magnesium sulfate (MgSO₄) are often used in precipitation reactions.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with a halide can produce a nonanoate ester.

    Precipitation Reactions: The major products are typically insoluble salts like calcium nonanoate or magnesium nonanoate.

Scientific Research Applications

Potassium nonanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of hydrophobic compounds.

    Biology: this compound is used in studies involving cell membranes and lipid bilayers due to its surfactant properties.

    Industry: this compound is used in the production of herbicides and pesticides, where it acts as an emulsifying agent to improve the efficacy of active ingredients.

Mechanism of Action

The primary mechanism of action of potassium nonanoate is its ability to reduce surface tension. This property allows it to disrupt lipid bilayers and cell membranes, making it effective as a surfactant. The molecular targets include the hydrophobic regions of lipid molecules, where this compound inserts itself and disrupts the membrane structure. This disruption can lead to increased permeability and, in some cases, cell lysis.

Comparison with Similar Compounds

Similar Compounds

    Sodium nonanoate: Similar to potassium nonanoate but uses sodium as the counterion.

    Ammonium nonanoate: Uses ammonium as the counterion and has similar surfactant properties.

    Calcium nonanoate: Formed by the reaction of nonanoic acid with calcium ions, often used in different industrial applications.

Uniqueness

This compound is unique due to its specific potassium ion, which can influence the solubility and reactivity of the compound compared to its sodium or ammonium counterparts. The potassium ion can also affect the compound’s interaction with other molecules, making it particularly useful in certain applications where potassium’s properties are advantageous.

Properties

IUPAC Name

potassium;nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2.K/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEDQSDEIXNCCI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

112-05-0 (Parent)
Record name Nonanoic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023282340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6066868
Record name Potassium nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23282-34-0
Record name Nonanoic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023282340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanoic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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